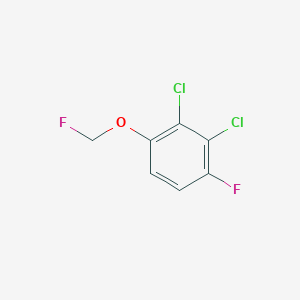
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.
Scientific Research Applications
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,2-Dichloro-3-difluoromethoxy-6-(fluoromethoxy)benzene: This compound has an additional fluorine atom, which can alter its reactivity and applications.
1,2-Dichloro-3-fluoromethoxy-6-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical transformations .
Biological Activity
1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene is an aromatic compound notable for its halogenated structure, which includes two chlorine atoms, one fluorine atom, and a fluoromethoxy group. This unique arrangement of substituents suggests potential biological activity, making it a subject of interest in medicinal chemistry and toxicology.
- Molecular Formula : C7H4Cl2F2O
- Molecular Weight : 213.01 g/mol
- IUPAC Name : this compound
The halogenated features of this compound influence its reactivity and interaction with biological systems. The presence of both chlorine and fluorine atoms can enhance lipophilicity and alter the compound's metabolic pathways.
The biological activity of this compound may involve several mechanisms:
- Electrophilic Interactions : The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to covalent bond formation. This can alter the structure and function of target molecules.
- Enzyme Modulation : Investigations suggest that this compound may inhibit or activate specific enzymes, affecting cellular processes.
- Receptor Interaction : The unique structural features may allow for specific binding to receptors, influencing signaling pathways within cells.
Biological Activity Studies
Research into the biological activity of this compound has revealed several interesting findings:
In Vitro Studies
- Cell Viability Assays : Initial studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines. Concentrations above 10 μM resulted in a significant decrease in cell viability.
- Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as cytochrome P450 and glutathione S-transferase. Results showed a moderate inhibition rate, suggesting potential for drug metabolism interference.
In Vivo Studies
- Toxicology Assessments : Animal studies demonstrated that high doses led to liver and kidney toxicity, indicating the need for careful dosage regulation in therapeutic applications.
- Pharmacokinetics : Research showed that the compound has a half-life of approximately 4 hours in rat models, with significant accumulation in liver tissues.
Case Studies
Several case studies have been conducted to better understand the implications of this compound in biological systems:
| Study | Objective | Findings |
|---|---|---|
| Case Study 1 | Evaluate cytotoxicity in cancer cells | Significant reduction in viability at concentrations >10 μM |
| Case Study 2 | Assess enzyme inhibition | Moderate inhibition observed on cytochrome P450 |
| Case Study 3 | Investigate metabolic pathways | Identified as a substrate for phase I metabolism |
Applications
The unique properties of this compound make it a candidate for various applications:
- Drug Development : Its potential interactions with biological targets suggest it could serve as a lead compound in drug discovery.
- Environmental Impact Studies : Given its halogenated nature, research into its environmental persistence and toxicity is crucial.
Properties
Molecular Formula |
C7H4Cl2F2O |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
2,3-dichloro-1-fluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,3H2 |
InChI Key |
SGAGAYNMBGPMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















